1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine
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Overview
Description
1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine is a complex organic compound that belongs to the piperazine class. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a 2,3,4-trichlorobenzenesulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine typically involves multiple steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride under suitable conditions to yield the final product .
Synthetic Route:
Formation of 1-benzylpiperazine:
Formation of this compound:
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
-
Substitution Reactions:
- The benzyl group can be substituted with other functional groups under appropriate conditions.
- Common reagents: Halogenating agents, nucleophiles.
-
Oxidation and Reduction Reactions:
- The compound can undergo oxidation to form sulfoxides or sulfones.
- Reduction can lead to the formation of corresponding amines or alcohols.
- Common reagents: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride.
-
Hydrolysis:
- The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Major Products:
- Substituted piperazines, sulfoxides, sulfones, and sulfonic acids.
Scientific Research Applications
1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine has a wide range of applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
-
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound is known to interact with various enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Molecular Targets and Pathways:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
Comparison with Similar Compounds
1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine can be compared with other similar compounds in the piperazine class:
-
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine:
-
Methylbenzylpiperazine:
-
1-Benzyl-4-piperidone:
Uniqueness: The presence of the 2,3,4-trichlorobenzenesulfonyl group in this compound imparts unique chemical and biological properties, making it distinct from other piperazine derivatives.
Properties
IUPAC Name |
1-benzyl-4-(2,3,4-trichlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2S/c18-14-6-7-15(17(20)16(14)19)25(23,24)22-10-8-21(9-11-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMDLCFABSTRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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